molecular formula C13H17NOSi B11876720 Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- CAS No. 90696-41-6

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-

Cat. No.: B11876720
CAS No.: 90696-41-6
M. Wt: 231.36 g/mol
InChI Key: CSSLCWNOIBWCFA-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-: is an organic compound with a complex structure that includes a benzenamine core substituted with a methoxy group and a trimethylsilyl-propynylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenamine (aniline) and 4-methoxybenzaldehyde.

    Formation of Schiff Base: The reaction between benzenamine and 4-methoxybenzaldehyde forms a Schiff base intermediate.

    Addition of Trimethylsilylacetylene: The Schiff base is then reacted with trimethylsilylacetylene under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsilyl-propynylidene groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

  • Benzenamine, 4-methoxy-
  • Benzenamine, 4-methoxy-N-methyl-
  • Benzenamine, 3-methoxy-

Comparison:

  • Benzenamine, 4-methoxy- : Lacks the trimethylsilyl-propynylidene group, making it less reactive in certain chemical reactions.
  • Benzenamine, 4-methoxy-N-methyl- : Contains a methyl group instead of the trimethylsilyl-propynylidene group, affecting its chemical properties and reactivity.
  • Benzenamine, 3-methoxy- : The methoxy group is positioned differently, leading to variations in reactivity and potential applications.

Uniqueness: Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- is unique due to the presence of the trimethylsilyl-propynylidene group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90696-41-6

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C13H17NOSi/c1-15-13-8-6-12(7-9-13)14-10-5-11-16(2,3)4/h6-10H,1-4H3

InChI Key

CSSLCWNOIBWCFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC#C[Si](C)(C)C

Origin of Product

United States

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